Skf 82958

Description

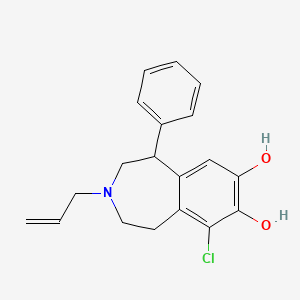

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWHHQIVUHOBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894837 | |

| Record name | 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80751-65-1 | |

| Record name | SKF 82958 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 82958 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-82958 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W60FE897Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SKF 82958

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958 is a potent and selective full agonist of the dopamine D1 receptor, a G protein-coupled receptor critically involved in various physiological and pathological processes in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics targeting the D1 receptor.

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the dopamine D1 receptor over the D2 receptor. The binding characteristics are typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinities of this compound

| Receptor | K₀.₅ (nM) |

| Dopamine D1 | 4[1][2] |

| Dopamine D2 | 73[1][2] |

Functional Activity

As a full agonist, this compound effectively stimulates the dopamine D1 receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Table 2: Functional Efficacy of this compound

| Assay | Parameter | Value (nM) | Cell/Tissue System |

| Adenylyl Cyclase Activation | EC₅₀ | 491[1][2] | Rat striatal membranes |

Signaling Pathways

The mechanism of action of this compound is primarily mediated through the canonical Gs-cAMP pathway upon binding to the dopamine D1 receptor. However, evidence also suggests the involvement of other signaling cascades, including the β-arrestin and ERK signaling pathways.

Gs/cAMP Signaling Pathway

Activation of the D1 receptor by this compound leads to the coupling of the receptor to the stimulatory G protein, Gs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

β-Arrestin Signaling Pathway

While this compound is a potent activator of the G protein-dependent pathway, some studies on D1 receptor agonists suggest the potential for biased agonism, where ligands can differentially activate G protein versus β-arrestin signaling pathways. Some substituted benzazepines, structurally related to this compound, have been shown to be G protein-biased agonists, failing to recruit β-arrestin.[3] Further investigation is needed to fully characterize the β-arrestin recruitment profile of this compound itself.

ERK Signaling Pathway

Activation of the D1 receptor can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This can occur through both cAMP-dependent and β-arrestin-dependent mechanisms.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or K₀.₅) of this compound for dopamine receptors.

Detailed Methodology:

-

Membrane Preparation:

-

Dissect and homogenize tissue (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the D1 receptor (e.g., [³H]SCH23390), and a range of concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a competing unlabeled ligand (e.g., unlabeled SCH23390 or dopamine) is included.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of this compound to stimulate the production of cAMP, providing a functional measure of D1 receptor activation.

Detailed Methodology:

-

Preparation:

-

Prepare membranes from cells or tissues expressing the dopamine D1 receptor as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In a reaction tube or 96-well plate, combine the membrane preparation with an assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of this compound.

-

Initiate the reaction by adding the membranes or agonist and incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

-

cAMP Measurement:

-

Terminate the reaction by heating or adding a stop solution.

-

Measure the amount of cAMP produced using a commercially available kit, such as a competitive binding assay (e.g., radioimmunoassay or ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the amount of cAMP produced as a function of the logarithm of the this compound concentration.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the dopamine D1 receptor in health and disease. Its high affinity, selectivity, and full agonist activity at the D1 receptor make it a standard reference compound in the field of dopamine research. The primary mechanism of action of this compound involves the activation of the Gs/adenylyl cyclase/cAMP signaling pathway. Further research is warranted to fully elucidate its potential for biased agonism and its effects on other downstream signaling cascades. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel D1 receptor-targeted therapies.

References

SKF 82958: A Technical Guide for Researchers

An In-depth Examination of the Dopamine D1 Receptor Agonist in Preclinical Research

Introduction

SKF 82958 is a potent and selective full agonist of the dopamine D1-like receptor family, which includes the D1 and D5 receptor subtypes.[1][2] As a benzazepine derivative, it is a valuable pharmacological tool for investigating the role of D1-like receptor signaling in a multitude of physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing its pharmacological properties, key research applications, and detailed experimental protocols.

Pharmacological Profile

Quantitative Pharmacological Data

| Parameter | Value | Receptor/System | Species | Reference |

| K0.5 | 4 nM | Dopamine D1 Receptor | - | [1][2][3] |

| K0.5 | 73 nM | Dopamine D2 Receptor | - | [1][2][3] |

| EC50 | 491 nM | Adenylate Cyclase Activity | Rat Striatal Membranes | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating dopamine D1-like receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gαs/olf subunit. This activation initiates a canonical signaling cascade that plays a crucial role in neuronal excitability, synaptic plasticity, and gene expression.

Dopamine D1 Receptor Signaling Cascade

Activation of the D1 receptor by this compound leads to the dissociation of the Gαs/olf subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in long-term neuronal adaptations.

Key Research Applications

This compound is a versatile tool employed in a range of preclinical research areas to probe the function of the dopamine D1 receptor system.

Drug Discrimination Studies

In these studies, animals are trained to recognize the interoceptive cues of a specific drug. This compound is used to investigate whether novel compounds have D1-agonist-like subjective effects. Rats can be trained to discriminate this compound from vehicle, and the effects of other dopaminergic agents can be tested for their ability to substitute for or block the this compound cue.[4][5]

Self-Administration and Reinforcement Studies

To understand the role of D1 receptors in the reinforcing and rewarding effects of drugs, this compound is used in operant self-administration paradigms. These studies have shown that this compound can be self-administered by rats, suggesting that D1 receptor activation is sufficient to produce reinforcing effects.[6]

Gene Expression and Neuroplasticity

This compound is utilized to examine the downstream molecular changes induced by D1 receptor activation. For example, it has been shown to induce the expression of immediate early genes like c-Fos and neuropeptide mRNAs in the striatum, providing insights into the mechanisms of dopamine-mediated neuroplasticity.[5]

Experimental Protocols

The following are representative protocols for key experiments using this compound. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor using this compound as a reference compound.

Materials:

-

Rat striatal tissue or cells expressing the dopamine D1 receptor.

-

Radioligand (e.g., [³H]-SCH 23390).

-

This compound hydrobromide.

-

Test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from the tissue or cells.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value for the test compound and this compound and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: Rat Drug Discrimination

Objective: To assess the discriminative stimulus effects of a test compound in rats trained to discriminate this compound from vehicle.

Materials:

-

Male Sprague-Dawley rats.

-

Operant conditioning chambers with two levers and a food dispenser.

-

This compound hydrobromide (training dose typically 0.03 mg/kg, i.p.).[4]

-

Vehicle (e.g., saline).

-

Test compound.

-

Food pellets.

Procedure:

-

Training:

-

Food-deprive the rats to 85-90% of their free-feeding body weight.

-

Train the rats to press a lever for food reinforcement.

-

Initiate discrimination training: on alternating days, administer either this compound or vehicle 15-30 minutes before the session.

-

Reinforce responses on one lever (e.g., left) after this compound administration and on the other lever (e.g., right) after vehicle administration.

-

Continue training until the rats reliably select the correct lever (>80% accuracy).

-

-

Testing:

-

Administer a dose of the test compound prior to the session.

-

Allow the rat to respond on either lever, but do not provide reinforcement.

-

Record the number of presses on each lever to determine the percentage of drug-appropriate responding.

-

Protocol 3: Intravenous Self-Administration in Rats

Objective: To determine if a test compound has reinforcing effects similar to this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Operant conditioning chambers with two levers.

-

Intravenous catheterization surgical supplies.

-

This compound hydrobromide.

-

Test compound.

-

Infusion pump.

Procedure:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat.

-

Acquisition:

-

Allow the rats to recover from surgery.

-

Place the rats in the operant chambers.

-

Connect the intravenous catheter to the infusion pump.

-

Program the chamber so that a press on the active lever delivers an infusion of this compound (e.g., on a fixed-ratio 1 schedule). A press on the inactive lever has no consequence.

-

Continue sessions until stable responding is established.

-

-

Substitution/Antagonism Testing:

-

Substitute the test compound for this compound to see if it maintains self-administration.

-

Alternatively, pretreat with a receptor antagonist to determine if it blocks this compound self-administration.

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing a D1 receptor agonist like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-administration of the D1 agonist this compound is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dopamine D1 Receptor Selectivity of SKF 82958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine D1 receptor selectivity of the benzazepine derivative, SKF 82958. The document collates available quantitative data on its binding affinity and functional activity, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a well-characterized benzazepine derivative that acts as a full agonist at the dopamine D1 receptor.[1] Its pharmacological profile has been investigated in numerous studies to understand its selectivity and functional consequences of D1 receptor activation. This guide aims to consolidate this information into a detailed resource for professionals in the fields of neuroscience research and drug development.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of this compound at dopamine receptors.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Ligand Parameter | Value (nM) |

| Dopamine D1 | K_0.5_ | 4 |

| Dopamine D2 | K_0.5_ | 73 |

K_0.5_ represents the concentration of the ligand required to occupy 50% of the receptors.

Table 2: Functional Activity of this compound

| Assay | Parameter | Value (nM) | Cell/Tissue Type |

| Adenylate Cyclase Activity | EC_50_ | 491 | Rat Striatal Membranes |

EC_50_ is the concentration of an agonist that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A common method for assessing D1 receptor binding involves the use of a radiolabeled antagonist, such as [³H]SCH 23390, in a competitive binding experiment.

Objective: To determine the binding affinity (K_i_) of this compound for the dopamine D1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the dopamine D1 receptor (e.g., rat striatum).

-

Radioligand: [³H]SCH 23390.

-

Non-labeled competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in an appropriate buffer, and protein concentration is determined.[2]

-

Assay Setup: In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue), a fixed concentration of the radioligand [³H]SCH 23390, and varying concentrations of the unlabeled competitor, this compound.[2]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[2]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[2]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_). The K_i_ value can then be calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the potency (EC_50_) of this compound in stimulating cAMP production.

Materials:

-

Cells expressing the dopamine D1 receptor (e.g., HEK293 cells).

-

This compound at various concentrations.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[3]

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into the assay plates. For adherent cells, allow them to attach overnight.[4]

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer to prevent the degradation of cAMP.[3]

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.

Conclusion

This compound demonstrates clear selectivity for the dopamine D1 receptor over the D2 receptor, acting as a full agonist to stimulate the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The provided experimental protocols offer a foundational understanding for researchers aiming to replicate or build upon existing studies. The visualized workflows and signaling pathway serve as a quick reference for understanding the experimental logic and the molecular mechanism of action of this compound. Further research could expand upon the selectivity profile of this compound against a broader range of G-protein coupled receptors and explore its downstream signaling effects beyond cAMP accumulation.

References

In-Depth Technical Guide: SKF 82958 Binding Affinity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 82958 is a potent and selective full agonist for the dopamine D1 receptor, a G protein-coupled receptor critically involved in various physiological and pathological processes in the central nervous system.[1] Its high efficacy and selectivity have established it as a valuable pharmacological tool for investigating the roles of the D1 receptor in motor control, reward, and cognition. This technical guide provides a comprehensive overview of the binding affinity and functional efficacy of this compound, including detailed experimental protocols and visualization of its primary signaling pathway.

Data Presentation

Binding Affinity of this compound

The following table summarizes the binding affinity of this compound for dopamine receptor subtypes. The data are presented as K₀.₅ values, which represent the concentration of the ligand required to occupy 50% of the receptors.

| Receptor Subtype | Binding Affinity (K₀.₅ in nM) |

| Dopamine D1 | 4 |

| Dopamine D2 | 73 |

Data sourced from MedchemExpress.[1]

Functional Efficacy of this compound

The functional efficacy of this compound is primarily characterized by its ability to stimulate adenylyl cyclase upon binding to the D1 receptor. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.

| Functional Assay | Efficacy (EC₅₀ in nM) |

| Adenylyl Cyclase Activation (in rat striatal membranes) | 491 |

Data sourced from MedchemExpress.[1]

Signaling Pathway

This compound, as a dopamine D1 receptor agonist, primarily exerts its effects through the canonical Gαs-adenylyl cyclase signaling pathway. Upon binding to the D1 receptor, it induces a conformational change that leads to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neuronal activity. While this is the principal pathway, some evidence suggests that D1-like receptor agonists may also, under certain conditions, couple to Gαq and stimulate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2]

Canonical D1 Receptor Signaling Pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for dopamine D1 and D2 receptors.

Workflow for Radioligand Binding Assay.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (D1 or D2).

-

Radioligand: [³H]-SCH23390 for D1 receptors or [³H]-Spiperone for D2 receptors.

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cell membranes.

Workflow for Adenylyl Cyclase Activation Assay.

Materials:

-

Cell membranes (e.g., from rat striatum).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM ATP, 10 µM GTP, 5 mM MgCl₂, 0.2 mM EGTA, and an ATP regenerating system like creatine phosphate and creatine kinase).

-

Stop Solution (e.g., 0.1 M HCl).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Incubation: Pre-incubate the cell membranes with varying concentrations of this compound in the assay buffer.

-

Initiation: Start the enzymatic reaction by adding ATP.

-

Reaction: Incubate the mixture at 30°C for a specified time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution or by heating the samples.

-

cAMP Quantification: Measure the amount of cAMP produced using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal adenylyl cyclase stimulation.

Conclusion

This compound is a well-characterized, potent, and selective full agonist of the dopamine D1 receptor. Its primary mechanism of action involves the activation of the Gαs-adenylyl cyclase signaling pathway, leading to the production of cAMP. The provided data and experimental protocols offer a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of the D1 receptor in health and disease. Further characterization of its binding to other dopamine receptor subtypes and potential off-target effects will continue to refine our understanding of this important pharmacological tool.

References

An In-Depth Technical Guide to SKF 82958 Hydrobromide versus its Freebase Form for Drug Development Professionals

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive technical comparison of SKF 82958 hydrobromide and its corresponding freebase form. This guide delves into their physicochemical properties, pharmacological profiles, and key experimental considerations.

Core Physicochemical and Pharmacological Comparison

This compound is a potent and selective full agonist for the dopamine D1 and D5 receptors. In preclinical research, it is a valuable tool for investigating the roles of these receptors in various physiological and pathological processes. While the active pharmacological moiety is the this compound molecule itself, it is commonly supplied as a hydrobromide salt. The choice between the salt form and the freebase has significant implications for handling, formulation, and experimental reproducibility.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for both the hydrobromide and freebase forms of this compound.

| Property | This compound Hydrobromide | This compound Freebase | Source(s) |

| Molecular Formula | C₁₉H₂₀ClNO₂·HBr | C₁₉H₂₀ClNO₂ | [1],[2] |

| Molecular Weight | 410.73 g/mol | 329.82 g/mol | [1],[3] |

| CAS Number | 74115-01-8 | 80751-65-1 | [1],[3] |

| Solubility in Water | 5 mM (with gentle warming) | Not readily available (qualitatively lower than hydrobromide) | [1],[4],[2] |

| Solubility in DMSO | 100 mM (with warming) | Not readily available | [5],[1],[2] |

| Appearance | Solid powder | Solid powder | [3] |

| Purity | ≥98% (HPLC) | ≥98% | [1],[3] |

| Pharmacological Parameter | Value | Source(s) |

| Target | Dopamine D1/D5 Receptor Agonist | [6],[4] |

| K₀.₅ (D1 Receptor) | 4 nM | [4],[7] |

| K₀.₅ (D2 Receptor) | 73 nM | [4],[7] |

| EC₅₀ (Adenylate Cyclase Activity) | 491 nM (in rat striatal membranes) | [6],[8],[7] |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for obtaining reliable data. The following sections provide in-depth methodologies for key assays used to characterize this compound.

Dopamine D1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D1 receptor using the selective D1 antagonist [³H]SCH 23390.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor

-

[³H]SCH 23390 (specific activity ~70-90 Ci/mmol)

-

This compound (hydrobromide or freebase)

-

SCH 23390 (unlabeled)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (GF/C)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D1 cells to ~80-90% confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well microplate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled SCH 23390 (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

50 µL of [³H]SCH 23390 (final concentration ~0.5-1.0 nM).

-

50 µL of the D1 receptor-containing membrane preparation (final protein concentration ~10-20 µ g/well ).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials and add 5 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]SCH 23390) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Adenylate Cyclase Functional Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the activation of dopamine D1 receptors.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor

-

This compound (hydrobromide or freebase)

-

Forskolin (positive control)

-

Assay medium: Serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-D1 cells to ~80-90% confluency.

-

Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Remove the culture medium and wash the cells once with assay medium.

-

Add 100 µL of assay medium containing various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or forskolin (e.g., 10 µM) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP levels.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP produced in each well based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to the experimental investigation of this compound.

Caption: Dopamine D1 Receptor Signaling Pathway initiated by this compound.

Caption: General Experimental Workflow for Characterizing this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (hydrobromide) | CAS 74115-01-8 | Cayman Chemical | Biomol.com [biomol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Signaling Pathway Activation by SKF 82958

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by SKF 82958, a full agonist of the dopamine D1 receptor. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.

Introduction to this compound

This compound is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors). Its activation of these receptors initiates a cascade of intracellular events that modulate neuronal excitability, gene expression, and synaptic plasticity. Understanding the intricacies of this signaling pathway is crucial for the development of therapeutics targeting a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive impairments.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors and its functional consequences.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (K0.5) | Dopamine D1 | 4 nM | Rat | [1] |

| Dopamine D2 | 73 nM | Rat | [1] | |

| Functional Potency (EC50) | Adenylyl Cyclase Activation | 491 nM | Rat (Striatal Membranes) | [1] |

Core Signaling Pathway

Activation of the D1 receptor by this compound primarily engages the canonical Gαs/olf-protein-coupled receptor (GPCR) signaling cascade. This pathway is fundamental to the physiological effects of D1 receptor agonism.

Canonical D1 Receptor Signaling

The binding of this compound to the D1 receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein, Gαs/olf. The activated Gα subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including transcription factors and ion channels, thereby mediating the cellular response to D1 receptor stimulation.

Downstream Signaling: The ERK-CREB-BDNF Axis

A critical downstream consequence of D1 receptor activation by this compound is the modulation of the Extracellular signal-Regulated Kinase (ERK), cAMP Response Element-Binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) signaling axis. This pathway is vital for synaptic plasticity and neuronal survival.[1]

Biochemical analyses have demonstrated that in certain pathological models, where ERK-CREB signaling and BDNF expression are reduced, administration of this compound can restore D1 receptor-mediated signaling. This restoration leads to the activation of the BDNF-TrkB signaling pathway and an upregulation of Bdnf mRNA expression.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways activated by this compound.

Adenylyl Cyclase Activity Assay in Rat Striatal Membranes

This assay measures the ability of this compound to stimulate the production of cAMP in a preparation of rat striatal cell membranes.

1. Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM ATP, 0.2 mM EGTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX), and a GTP regenerating system)

-

This compound solutions of varying concentrations

-

cAMP standard solutions

-

Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

2. Protocol:

-

Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

In a microplate, combine the membrane preparation with varying concentrations of this compound.

-

Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 10-15 minutes).

-

Terminate the reaction by boiling or adding a stop solution.

-

Centrifuge the samples and collect the supernatant.

-

Quantify the cAMP concentration in the supernatant using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Construct a dose-response curve and calculate the EC₅₀ value for this compound.

Western Blotting for Phosphorylated ERK (p-ERK) and CREB (p-CREB)

This method is used to detect the phosphorylation and therefore activation of ERK and CREB in response to this compound treatment.

1. Materials:

-

Cultured striatal neurons or striatal tissue from treated animals

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

2. Protocol:

-

Treat cultured neurons or administer this compound to animals.

-

Harvest cells or dissect striatal tissue and lyse in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK or p-CREB overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies against total ERK and total CREB.

Whole-Cell Patch-Clamp Electrophysiology in Striatal Slices

This technique allows for the direct measurement of the effects of this compound on the electrical properties of individual striatal neurons.

1. Materials:

-

Rodent brain slicer (vibratome)

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂

-

Intracellular solution (pipette solution)

-

Patch pipettes (borosilicate glass)

-

Micromanipulator and patch-clamp amplifier

-

Microscope with DIC optics

-

This compound solution for bath application

2. Protocol:

-

Prepare acute coronal brain slices containing the striatum from a rodent.

-

Allow slices to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber of the microscope and continuously perfuse with aCSF.

-

Identify a neuron in the striatum for recording.

-

Approach the neuron with a patch pipette filled with intracellular solution and form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline electrical activity (e.g., membrane potential, firing rate, synaptic currents).

-

Bath-apply this compound at a known concentration.

-

Record the changes in the neuron's electrical properties in response to the drug application.

-

Analyze the data to determine the effects of this compound on neuronal excitability and synaptic transmission.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the complex signaling cascades initiated by dopamine D1 receptor activation. A thorough understanding of these pathways, from G-protein coupling to downstream gene regulation, is essential for the rational design of novel therapeutic agents for a variety of CNS disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of D1 receptor signaling in brain function and disease.

References

An In-depth Technical Guide on the Role of SKF 82958 in Striatal Function

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SKF 82958, a potent and selective full agonist for the dopamine D1 receptor, and its multifaceted role in striatal function. The striatum, a critical component of the basal ganglia, is central to motor control, reward, and cognition. Dopaminergic signaling, particularly through the D1 receptor, is a key modulator of striatal neuron activity. Understanding the precise effects of D1 receptor agonists like this compound is paramount for developing novel therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease and autism spectrum disorder.

Molecular Profile and Receptor Binding Affinity

This compound, chemically known as (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a high-efficacy agonist at the D1 dopamine receptor. Its selectivity for the D1 receptor over the D2 receptor is a key characteristic that has made it a valuable tool in neuroscience research.

| Parameter | Receptor | Value | Reference |

| K0.5 | Dopamine D1 Receptor | 4 nM | |

| K0.5 | Dopamine D2 Receptor | 73 nM |

Table 1: Binding Affinity of this compound for Dopamine D1 and D2 Receptors.

Striatal Signaling Pathways Activated by this compound

The canonical signaling pathway for the D1 receptor involves the activation of Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This cascade initiates a series of downstream events critical for modulating neuronal excitability and gene expression.

This compound robustly stimulates adenylyl cyclase activity in striatal membranes, a hallmark of D1 receptor agonism. This action directly leads to the accumulation of cAMP, a crucial second messenger.

| Parameter | Assay | Value | Reference |

| EC50 | Adenylyl Cyclase Activity (rat striatal membranes) | 491 nM |

Table 2: Potency of this compound in Activating Adenylyl Cyclase.

The increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets. One of the key pathways modulated by D1 receptor activation is the Extracellular signal-regulated kinase (ERK) pathway. Activation of D1 receptors by agonists like this compound leads to the phosphorylation and activation of ERK1/2. This ERK activation is crucial for mediating some of the long-term effects of D1 receptor stimulation, including synaptic plasticity and gene expression.

Furthermore, D1 receptor signaling, through both PKA and ERK pathways, converges on the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, modulating the expression of immediate early genes such as c-fos and zif/268, as well as neuropeptides like preprodynorphin and substance P in striatal medium spiny neurons.

Caption: Signaling cascade initiated by this compound binding to the D1 receptor in striatal neurons.

Effects on Striatal Function and Behavior

The molecular actions of this compound translate into significant effects on striatal neurophysiology and observable behaviors.

This compound has pronounced effects on locomotor activity. Studies in rodents have shown that systemic administration of this compound can potentiate horizontal movement and rearing behaviors. The effects are often dose-dependent and can be biphasic, with lower doses sometimes causing attenuation followed by potentiation at higher doses.

| Animal Model | Dose Range (mg/kg, s.c.) | Observed Effect | Reference |

| Rats | 0.01 - 10.0 | Biphasic effects on horizontal movement, rearing, and stereotypy. | |

| Mice | 1.0 | Elicits oral stereotypies (licking and nibbling). | |

| Parkinsonian Squirrel Monkeys | 0.1 - 0.4 | Weak stimulation of locomotor activity. |

Table 3: Effects of this compound on Locomotor Activity in Various Animal Models.

As a full D1 agonist, this compound is capable of inducing the expression of immediate early genes and neuropeptides in the striatum of intact animals, an effect not typically seen with partial D1 agonists like SKF 38393. This highlights the importance of full receptor activation for engaging these downstream nuclear events. The induction of preprodynorphin (PPD) and substance P (SP) gene expression is a notable consequence of this compound administration.

The ability of this compound to modulate striatal function has led to its investigation in animal models of various neurological disorders.

-

Parkinson's Disease: In rodent models, this compound has shown antiparkinsonian effects, such as suppressing tremulous jaw movements. However, its efficacy in primate models has been less pronounced, with only weak stimulation of locomotor activity observed in parkinsonian monkeys.

-

Autism Spectrum Disorder (ASD): In a mouse model of ASD with Shank3 deficiency, administration of this compound was found to restore impaired D1 receptor signaling in the striatum. This led to the amelioration of repetitive behaviors and social deficits, suggesting that D1 receptor agonism could be a potential therapeutic strategy for certain forms of ASD.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to study the effects of this compound.

This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in the striatum of freely moving animals.

Caption: A generalized workflow for an in vivo microdialysis experiment.

Protocol Details:

-

Animals: Typically rats or mice.

-

Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted targeting the striatum.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline. This compound is then administered (systemically or via reverse dialysis), and sample collection continues.

-

Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

This is used to quantify the effects of this compound on movement and exploratory behavior.

Protocol Details:

-

Apparatus: Automated locomotor activity boxes equipped with photobeams are commonly used.

-

Procedure: Animals (e.g., mice) are habituated to the test boxes for a period (e.g., 60 minutes). A baseline level of activity is recorded. This compound or vehicle is then administered, and locomotor activity is recorded for a set duration.

-

Parameters Measured:

-

Horizontal movement time

-

Rearing time

-

Stereotypy time (e.g., repetitive beam breaks)

-

Distance traveled

-

This technique is used to measure changes in mRNA expression for specific genes within the striatum.

Protocol Details:

-

Tissue Preparation: Following this compound or vehicle administration, animals are euthanized, and their brains are rapidly removed, frozen, and sectioned.

-

Hybridization: Brain sections are incubated with radiolabeled or fluorescently labeled oligonucleotide probes that are complementary to the mRNA of interest (e.g., c-fos, preprodynorphin).

-

Detection and Quantification: The hybridized signal is detected using autoradiography or fluorescence microscopy, and the intensity of the signal is quantified to determine the level of mRNA expression.

Summary and Future Directions

This compound is a powerful pharmacological tool that has been instrumental in elucidating the role of the D1 receptor in striatal function. Its ability to act as a full agonist distinguishes it from other D1 ligands and allows for the investigation of the full spectrum of D1-mediated signaling. The data clearly indicate that this compound, through the activation of the Gs-adenylyl cyclase-cAMP-PKA pathway and subsequent modulation of ERK and CREB, profoundly influences striatal neuron activity, gene expression, and behavior.

Future research should continue to explore the therapeutic potential of selective D1 receptor agonism. While promising results have been observed in models of ASD, the translational gap, particularly in Parkinson's disease, requires further investigation. Understanding the nuanced interactions between D1 and D2 receptors, as well as the role of D1 receptor heteromers, will be critical in designing more effective and targeted therapies for striatal-related disorders. The detailed experimental protocols provided herein offer a foundation for such future investigations.

The D1 Agonist SKF 82958: A Technical Guide to its Effects on Cyclic AMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958 is a potent and widely utilized full agonist of the dopamine D1 receptor. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to a significant elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the effects of this compound on cAMP signaling, presenting quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows. Understanding the precise molecular interactions of this compound is crucial for research in neuroscience, pharmacology, and the development of therapeutics targeting dopaminergic systems.

Introduction

The dopamine D1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a critical role in various physiological processes, including motor control, reward, and cognition. Upon activation by agonists such as dopamine or synthetic compounds like this compound, the D1 receptor couples to the stimulatory G protein, Gαs/olf. This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. As a ubiquitous second messenger, cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA), to mediate a wide array of cellular responses. This compound serves as a valuable pharmacological tool to selectively probe and modulate this signaling cascade.

Quantitative Effects of this compound on cAMP Accumulation

The stimulatory effect of this compound on cAMP production has been quantified in various experimental systems. The potency of this agonist is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect.

| Agonist | Experimental System | EC50 | Reference |

| This compound | Rat Striatal Membranes | 491 nM | [1] |

| A 68930 | CHO cells transfected with D1 receptor | More potent than this compound | [2] |

| This compound | CHO cells transfected with D5 receptor | 5 times more potent than A 68930 | [2] |

Note: This table summarizes available quantitative data. Further research is required to obtain a more comprehensive dataset including Emax values and data from a wider range of cell types and tissues.

Signaling Pathway of this compound-Induced cAMP Elevation

The binding of this compound to the dopamine D1 receptor initiates a well-defined signaling cascade, as depicted in the following diagram.

Experimental Protocols

General Protocol for cAMP Accumulation Assay

This protocol provides a general framework for measuring this compound-induced cAMP accumulation in cultured cells. Specific parameters may require optimization depending on the cell line and experimental objectives.

Materials:

-

Cultured cells expressing dopamine D1 receptors (e.g., CHO-D1, C6 glioma, primary striatal neurons)

-

Cell culture medium (e.g., DMEM, Neurobasal)

-

Phosphate-Buffered Saline (PBS)

-

This compound hydrobromide

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, TR-FRET, or radioimmunoassay)

-

Multi-well culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating: Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.

-

Starvation (Optional): For some cell types, serum-starving the cells for a few hours prior to the assay can reduce basal cAMP levels.

-

Pre-incubation with PDE Inhibitor: Wash the cells with warm PBS and then pre-incubate with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 15-30 minutes) at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (assay buffer with PDE inhibitor but no agonist).

-

Incubation: Incubate the plates at 37°C for a specific duration (e.g., 10-30 minutes). The optimal incubation time should be determined empirically.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer to each well.

-

cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 and Emax values using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cAMP accumulation assay.

Downstream Effects of this compound-Induced cAMP Elevation

The increase in intracellular cAMP initiated by this compound triggers a cascade of downstream events. A key effector is PKA, which, upon activation, phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB).[3] Phosphorylation of CREB at Ser133 is a critical step in the regulation of gene expression in response to D1 receptor stimulation.[3] Studies have shown that this compound-induced CREB phosphorylation is dependent on PKA activity.[3]

Conclusion

This compound is a powerful tool for investigating the dopamine D1 receptor-mediated signaling pathway. Its ability to robustly and selectively increase intracellular cAMP levels has been instrumental in elucidating the role of this pathway in various physiological and pathological conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate dopaminergic signaling. Further research to expand the quantitative dataset and explore the functional selectivity of this compound will continue to enhance our understanding of its complex pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Differences between A 68930 and this compound could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Development of SKF 82958: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958, a substituted benzazepine derivative, emerged from early drug discovery programs as a potent and selective full agonist for the dopamine D1 receptor. This technical guide provides a comprehensive overview of the foundational research that characterized its pharmacological profile. The document details its receptor binding affinities, functional efficacy in stimulating adenylyl cyclase, and the experimental methodologies employed in its initial evaluation. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

The development of selective dopamine receptor agonists has been a cornerstone of neuroscience research, aiming to elucidate the distinct physiological roles of dopamine receptor subtypes and to develop targeted therapeutics for disorders such as Parkinson's disease and schizophrenia. Within this context, this compound, chemically known as (±)-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, was identified as a high-efficacy agonist with a notable preference for the D1 dopamine receptor over the D2 subtype. Its unique pharmacological profile has made it a valuable tool for investigating the functional consequences of D1 receptor activation. This guide summarizes the seminal preclinical research that established the foundational knowledge of this important compound.

Pharmacological Profile

The initial characterization of this compound focused on its interaction with dopamine receptor subtypes and its ability to elicit a functional response. These studies revealed its high affinity and selectivity for the D1 receptor and its capacity to stimulate the canonical D1 signaling pathway.

Receptor Binding Affinity

Radioligand binding assays were instrumental in determining the affinity of this compound for dopamine D1 and D2 receptors. These experiments typically involved the use of rat striatal membranes, a tissue rich in both receptor subtypes. The key quantitative parameters derived from these studies are summarized below.

| Compound | Receptor Subtype | K₀.₅ (nM) | Reference |

| This compound | Dopamine D1 | 4 | [1][2][3][4] |

| This compound | Dopamine D2 | 73 | [1][2][3][4] |

K₀.₅ represents the concentration of the ligand required to occupy 50% of the receptors.

Functional Efficacy

The functional activity of this compound as a D1 receptor agonist was primarily assessed by its ability to stimulate adenylyl cyclase, the primary downstream effector of D1 receptor activation, leading to the production of cyclic AMP (cAMP).

| Compound | Functional Assay | EC₅₀ (nM) | Reference |

| This compound | Adenylyl Cyclase Stimulation (rat striatal membranes) | 491 | [1][2][3][4] |

EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.

Synthesis

This compound is a member of the 1-phenyl-3-benzazepine class of compounds. While a specific, detailed synthesis was not found in a single publication, based on the synthesis of analogous compounds, a likely synthetic route is outlined below. The synthesis of 3-allyl-6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, a closely related analog, provides a strong template for the synthesis of this compound.

A plausible synthetic pathway involves the following key steps:

-

Formation of the Benzazepine Core: This is typically achieved through a multi-step process starting from a substituted phenethylamine derivative which undergoes cyclization to form the seven-membered ring characteristic of the benzazepine scaffold.

-

Introduction of the Phenyl Group: The 1-phenyl substituent is introduced, often through a Grignard reaction or a similar carbon-carbon bond-forming reaction.

-

N-Alkylation: The allyl group is introduced at the nitrogen atom of the benzazepine ring via alkylation with an allyl halide, such as allyl bromide, in the presence of a base.[5]

-

Demethylation: If the catechol hydroxyl groups are protected as methoxy ethers during the synthesis, a final demethylation step, for instance using boron tribromide, is necessary to yield the free catechol, which is crucial for D1 receptor agonist activity.[5]

Experimental Protocols

The following sections detail the generalized methodologies used in the early characterization of this compound.

Dopamine Receptor Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of this compound for dopamine D1 and D2 receptors.

4.1.1. Materials

-

Tissue Preparation: Rat striatal tissue, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Radioligand:

-

For D1 receptors: [³H]-SCH 23390 (a selective D1 antagonist).

-

For D2 receptors: [³H]-Spiperone or [³H]-Raclopride (selective D2 antagonists).

-

-

Competitor: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled ligand (e.g., (+)-butaclamol) to saturate all specific binding sites.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.

-

Filtration System: Glass fiber filters and a cell harvester for rapid separation of bound and free radioligand.

-

Scintillation Counter: For quantification of radioactivity.

4.1.2. Procedure

-

Membrane Preparation: Homogenize rat striatum in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Assay Incubation: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol describes a typical method for measuring the ability of this compound to stimulate the production of cyclic AMP (cAMP) in a cell-based or membrane preparation.

4.2.1. Materials

-

Cell/Membrane Preparation: Rat striatal membranes or a cell line expressing the dopamine D1 receptor.

-

Agonist: this compound at various concentrations.

-

ATP: The substrate for adenylyl cyclase.

-

[α-³²P]ATP: A radiolabeled substrate to allow for the detection of the product, [³²P]cAMP.

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Assay Buffer: A buffer containing Mg²⁺ or Mn²⁺ as cofactors for adenylyl cyclase.

-

Column Chromatography System: Dowex and alumina columns to separate [³²P]cAMP from unreacted [α-³²P]ATP.

-

Scintillation Counter: For quantifying the [³²P]cAMP.

4.2.2. Procedure

-

Reaction Setup: In reaction tubes, combine the cell or membrane preparation, a phosphodiesterase inhibitor, and varying concentrations of this compound.

-

Initiation: Start the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a defined period.

-

Termination: Stop the reaction, often by adding a stop solution containing EDTA and heating.

-

Separation of cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography over Dowex and alumina resins.

-

Quantification: Collect the eluate containing the [³²P]cAMP and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum stimulation (Emax).

Visualizations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. SKF-82958 hydrobromide ((±)-SKF-82958 hydrobromide) | Dopamine D1 Receptor Agonist | MCE [medchemexpress.cn]

- 5. KR840001212B1 - Process for preparing 3-allyl-7,8-dihydroxy-6-halo-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1h-3-bezepine derivatives - Google Patents [patents.google.com]

SKF 82958: A Comprehensive Pharmacological and Methodological Guide for the Discerning Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958, a substituted benzazepine, is a potent and selective full agonist for the dopamine D1 receptor. Its high efficacy and selectivity have established it as an invaluable pharmacological tool for elucidating the role of the D1 receptor in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, key signaling pathways, and detailed protocols for its application in seminal in vitro and in vivo experimental paradigms. This document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development, facilitating the effective utilization of this compound in their scientific endeavors.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the dopamine D1 receptor over the D2 receptor subtype. As a full agonist, it robustly stimulates D1 receptor-mediated signaling cascades.

Data Presentation: Quantitative Pharmacological Parameters